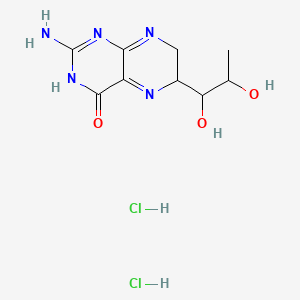
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid is a complex organic compound that features a unique structure combining a propanoic acid backbone with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl-protected imidazole can be synthesized through a series of reactions involving nitriles and amines under controlled conditions . The final step involves the coupling of the imidazole derivative with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-4-yl)ethyl)amino)propanoic acid: Similar structure but with a different position of the imidazole ring.
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-2-yl)ethyl)amino)propanoic acid: Another positional isomer with different biological activity.
Uniqueness
The uniqueness of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its isomers .
Propiedades
Fórmula molecular |
C29H29N3O3 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-oxo-3-[2-(3-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)31-19-18-25-20-30-21-32(25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,31,33)(H,34,35) |
Clave InChI |
DOAHJGRKIDVTNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NCCC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)





![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)



